molecular formula C18H15ClN2O4S B2933462 (7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1208854-53-8

(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B2933462
CAS RN: 1208854-53-8
M. Wt: 390.84
InChI Key: ZKZCJFVCVGOMGE-UHFFFAOYSA-N
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Description

The compound contains a chromen-4-yl group, which is a type of oxygen-containing heterocycle . It also contains a pyrimidine ring, which is a type of nitrogen-containing heterocycle. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are typically synthesized through condensation reactions . For example, coumarin derivatives can be synthesized by reacting phenol with acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the chromen-4-yl and pyrimidine rings . These rings could participate in pi stacking interactions, which could influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methylsulfanyl group could be oxidized to a sulfoxide or sulfone. The chloro group on the pyrimidine ring could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chromen-4-yl and pyrimidine rings could influence its solubility, melting point, and boiling point .

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. This could include investigating its potential biological activity, such as its potential as a therapeutic agent .

properties

IUPAC Name

(7,8-dimethyl-2-oxochromen-4-yl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-9-4-5-12-11(6-14(22)25-16(12)10(9)2)8-24-17(23)15-13(19)7-20-18(21-15)26-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZCJFVCVGOMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=NC(=NC=C3Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

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